N-pentyl-4-phenyl-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

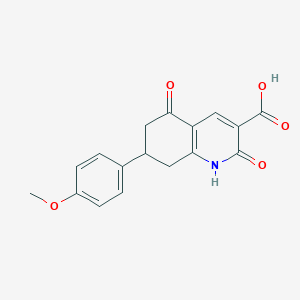

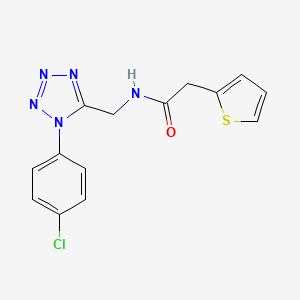

“N-pentyl-4-phenyl-1,3-thiazol-2-amine” is a biochemical compound used for proteomics research . It has a molecular formula of C14H18N2S and a molecular weight of 246.37 .

Synthesis Analysis

The synthesis of compounds similar to “N-pentyl-4-phenyl-1,3-thiazol-2-amine” has been reported in the literature. The compounds were synthesized using the methodology of Hantzsch and Weber .Molecular Structure Analysis

The molecular structure of “N-pentyl-4-phenyl-1,3-thiazol-2-amine” is defined by its molecular formula, C14H18N2S . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

LED-Induced Polymerization

N-pentyl-4-phenyl-1,3-thiazol-2-amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These derivatives exhibit higher polymerization efficiencies and can overcome oxygen inhibition, making them advantageous in materials science and polymer chemistry (Zhang et al., 2015).

1,3-Dipolar Cycloaddition Chemistry

These compounds are used in the formation of N-(1,3-thiazol-5(4H)-ylidene)amines through 1,3-dipolar cycloaddition of azides and 1,3-thiazol-5(4H)-thiones. This process contributes to synthetic organic chemistry, particularly in creating scarcely investigated thiazole derivatives (Pekcan & Heimgartner, 1988).

Antimicrobial Applications

N-pentyl-4-phenyl-1,3-thiazol-2-amine derivatives have shown promise as antimicrobial agents. Some of these derivatives have exhibited more potent antibacterial activity than reference drugs against pathogenic strains, particularly Gram-positive bacterial strains (Bikobo et al., 2017).

Anthelmintic and Antibacterial Screening

These derivatives have been synthesized and shown potent anthelmintic and antibacterial activities, indicating their potential in developing new treatments for infections and parasitic diseases (Bhandari & Gaonkar, 2016).

Microwave-assisted Hantzsch Thiazole Synthesis

These compounds are synthesized through microwave-assisted methods, demonstrating efficiency in pharmaceutical chemistry and drug design (Kamila, Mendoza, & Biehl, 2012).

Novel Thiazole Derivatives for Biological Applications

N-pentyl-4-phenyl-1,3-thiazol-2-amine derivatives have shown antioxidant properties, adding value in pharmaceutical research and development (Jaishree et al., 2012).

Mecanismo De Acción

While the exact mechanism of action for “N-pentyl-4-phenyl-1,3-thiazol-2-amine” is not specified, compounds with similar structures have been studied for their antileishmanial activity . A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target for these compounds .

Direcciones Futuras

Compounds with structures similar to “N-pentyl-4-phenyl-1,3-thiazol-2-amine” have been suggested as potential scaffolds for the development of new antileishmanial agents . Future research could explore this potential further, as well as investigate other possible therapeutic applications for the compound.

Propiedades

IUPAC Name |

N-pentyl-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-2-3-7-10-15-14-16-13(11-17-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYVWYUXTGEBNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC(=CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-pentyl-4-phenyl-1,3-thiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride](/img/no-structure.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one](/img/structure/B2421973.png)

![2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2421974.png)

![N-(4-acetylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2421981.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2421983.png)

![N-(1,3-benzodioxol-5-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2421984.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2421986.png)